molecular formula C8H7FI2 B14048926 1,4-Diiodo-2-ethyl-5-fluorobenzene

1,4-Diiodo-2-ethyl-5-fluorobenzene

Cat. No.: B14048926
M. Wt: 375.95 g/mol
InChI Key: RGAMABVGLCOTDN-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-ethyl-5-fluorobenzene is an aromatic compound characterized by the presence of iodine, ethyl, and fluorine substituents on a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diiodo-2-ethyl-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 2-ethyl-5-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diiodo-2-ethyl-5-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Diiodo-2-ethyl-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Diiodo-2-ethyl-5-fluorobenzene involves its interaction with various molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1,4-Diiodo-2-ethyl-5-fluorobenzene is unique due to the combination of iodine, ethyl, and fluorine substituents, which impart distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7FI2

Molecular Weight

375.95 g/mol

IUPAC Name

1-ethyl-4-fluoro-2,5-diiodobenzene

InChI

InChI=1S/C8H7FI2/c1-2-5-3-8(11)6(9)4-7(5)10/h3-4H,2H2,1H3

InChI Key

RGAMABVGLCOTDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1I)F)I

Origin of Product

United States

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